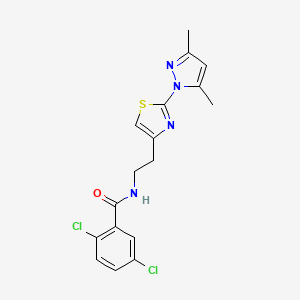

![molecular formula C11H10Cl2N2O B2679368 1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 568557-48-2](/img/structure/B2679368.png)

1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one, also known as DMHP, is a synthetic compound that belongs to the class of pyrazolones. It has been the subject of extensive research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of pyrazole derivatives, including those structurally similar to "1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one," has been extensively studied. These compounds are synthesized through various chemical reactions, demonstrating the versatility and adaptability of pyrazole chemistry. For instance, one study describes the synthesis and structural characterization of isostructural thiazoles with pyrazolone frameworks, providing insights into their crystalline forms and confirming their structures through single crystal diffraction methods (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Potential Biomedical Applications

Research into pyrazole derivatives reveals potential biomedical applications, including anti-cancer properties. A notable study synthesizes new pyrazole compounds, examining their electronic structure, physico-chemical properties, and potential as anti-cancer agents through docking analysis. This research underscores the therapeutic potential of pyrazole derivatives in cancer treatment (Thomas et al., 2019).

Antimicrobial and Anticancer Agents

Further research into novel pyrazole derivatives has highlighted their antimicrobial and anticancer activities. These studies synthesize compounds from pyrazole carboxylates, demonstrating significant in vitro activity against microbial strains and cancer cells. Such findings suggest the value of pyrazole derivatives in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Electrochemical Studies

The electrochemical properties of pyrazolone derivatives have been investigated, offering insights into their potential industrial and biomedical applications. One study focuses on the synthesis, characterization, and electrochemical study of a Cu(II) complex with a pyrazolone ligand, exploring its square planar geometry and potential as a molecular probe or in catalysis (Nakum & Jadeja, 2018).

Crystal Structure Analysis

Crystal structure analysis of pyrazolone derivatives offers valuable information on their molecular configurations, facilitating the design of compounds with specific properties. Studies detail the crystal and molecular structure of pyrazolone compounds, aiding in understanding their physical properties and potential applications in various fields (Kamani et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit key enzymes and bind with high affinity to multiple receptors .

Biochemical Pathways

Related compounds have been found to possess various biological activities, affecting a wide range of pathways .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied .

Result of Action

Related compounds have shown a variety of biological activities, suggesting a broad spectrum of potential effects .

Action Environment

The environmental fate of similar compounds has been studied .

properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-5-methyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O/c1-7-4-11(16)15(14-7)6-8-2-3-9(12)5-10(8)13/h2-3,5H,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUZIZMWGAJRTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2679285.png)

![7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol](/img/structure/B2679286.png)

![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679294.png)

![8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2679295.png)

![3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2679301.png)

![methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2679303.png)

![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2679304.png)

![N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2679307.png)